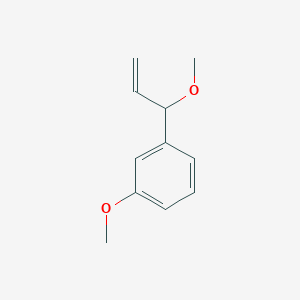
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene can be synthesized through the methoxylation of isoeugenol. The process involves the reaction of isoeugenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same methoxylation process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the STAT3 pathway, which plays a role in neuroinflammation .
Vergleich Mit ähnlichen Verbindungen
Isoeugenol: Similar structure but lacks the methoxy group at the 1-position.
Eugenol: Similar structure but lacks the methoxy group at the 1-position and has a hydroxyl group instead.
Methyleugenol: Similar structure but has a methoxy group at the 1-position and a methylene group at the 3-position.
Uniqueness: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene is unique due to its dual methoxy groups, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
921610-60-8 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-methoxy-3-(1-methoxyprop-2-enyl)benzene |
InChI |
InChI=1S/C11H14O2/c1-4-11(13-3)9-6-5-7-10(8-9)12-2/h4-8,11H,1H2,2-3H3 |
InChI-Schlüssel |
MAZMNCPCSGXHAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



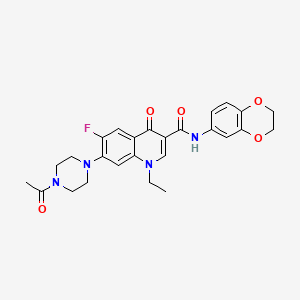

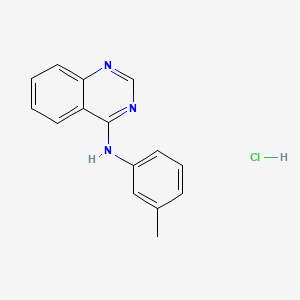

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
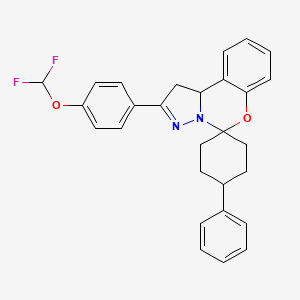

![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
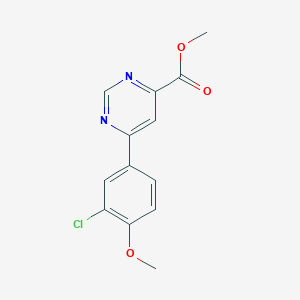
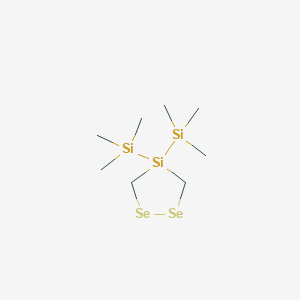
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
